Lipophilicity and Predicted Absorption: Comparison with a 2-Methylated Analog
The unsubstituted n-butyl chain of CAS 31603-04-0 results in a lower computed lipophilicity (LogP = -1.58) [1] compared to a branched-chain analog like 2-Methyl-1-(1H-tetrazol-5-yl)butan-1-amine. While direct experimental LogP data for the methyl analog is not available, the addition of a methyl group universally increases LogP. This difference in hydrophobicity profile is critical for researchers seeking a more polar, water-accessible scaffold for lead optimization or bioconjugation studies [1].
| Evidence Dimension | Computed Log P |
|---|---|
| Target Compound Data | -1.58 (LogP) / -1.58 (LogD, pH 7.4) |
| Comparator Or Baseline | 2-Methyl-1-(1H-tetrazol-5-yl)butan-1-amine (CAS 31603-05-1) (LogP not reported, but inferred to be higher due to additional methyl group) |
| Quantified Difference | The target compound is more hydrophilic than its methylated congener. |
| Conditions | Computed using JChem (ChemBase) for target compound; class-level inference based on medicinal chemistry principles for comparator [1]. |
Why This Matters
Lower LogP correlates with higher aqueous solubility and distinct pharmacokinetic behavior, guiding selection for projects requiring polar or ionizable building blocks.
- [1] ChemBase. (n.d.). 1-(1H-1,2,3,4-tetrazol-5-yl)butan-1-amine (ID: 235548). Computed Properties. View Source
